molecular formula C25H20FN3O B2961877 8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866348-36-9

8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2961877
CAS RN: 866348-36-9
M. Wt: 397.453
InChI Key: ZXZOPMIDURKDAS-UHFFFAOYSA-N
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Description

8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a chemical compound that is of interest to the scientific community due to its potential applications in research. This compound has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.

Scientific Research Applications

Fluorescent Probes and Antioxidants

Quinoline derivatives, including those similar to 8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline, are recognized for their efficient fluorophoric properties, making them valuable in biochemistry and medicine for studying various biological systems. Their application extends to DNA fluorophores, with an emphasis on finding compounds that are more sensitive and selective for research purposes. Furthermore, certain derivatives exhibit potential as antioxidants and radioprotectors, highlighting their significance in addressing oxidative stress and radiation damage (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Antitubercular Agents

Research into hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, synthesized through SnCl2·2H2O catalyzed one-pot Povarov reaction, has demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. This indicates their potential application as antitubercular agents, offering a new avenue for addressing tuberculosis through chemical intervention (Kantevari et al., 2011).

Anticancer Applications

A novel prodrug with a quinoline structure, N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine (LZC-2b), was synthesized and encapsulated within chitosan to create a pH-sensitive anticancer drug delivery system. This micromedicine showed promising results in cell culture, effectively killing cancer cells, which suggests its potential in chemotherapy, particularly for oral cancer (Tian et al., 2018).

Molecular Docking and Anti-inflammatory Studies

The synthesis and characterization of novel quinoline analogs incorporating a 5-mercapto-1-substituted tetrazole structure have shown their potential in in vitro anti-inflammatory activities. This highlights the role of such compounds in developing new therapeutic agents aimed at treating inflammation, further supported by molecular docking studies to understand their mechanism of action (Sureshkumar et al., 2017).

Electron-Transport Materials for Organic Electronics

Derivatives of quinoline and related compounds have been explored as electron-transport materials in the field of organic electronics. Their high electron mobility makes them suitable for use in organic light-emitting devices (OLEDs), indicating their potential in advancing the development of energy-efficient lighting and display technologies (Huang et al., 2006).

properties

IUPAC Name

8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-2-30-19-12-13-23-20(14-19)25-21(24(27-28-25)17-8-4-3-5-9-17)16-29(23)15-18-10-6-7-11-22(18)26/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZOPMIDURKDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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